レボフロキサシンテトラフルオロ不純物2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

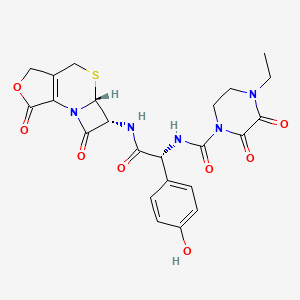

Levofloxacin Tetrafluoro Impurity 2, also known as Ethyl (αZ)-α-(ethoxymethylene)-2,3,4,5-tetrafluoro-β-oxobenzenepropanoate, is a chemical impurity associated with the antibiotic levofloxacin. Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections. The presence of impurities like Levofloxacin Tetrafluoro Impurity 2 is critical to monitor and control during the manufacturing process to ensure the safety and efficacy of the pharmaceutical product .

科学的研究の応用

Levofloxacin Tetrafluoro Impurity 2 has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of levofloxacin formulations.

Biology: The compound is studied for its potential biological effects and interactions with other biomolecules.

Medicine: Research on this impurity helps in understanding the safety profile of levofloxacin and its potential side effects.

Industry: It is used in the pharmaceutical industry to develop and validate analytical methods for impurity profiling

作用機序

Target of Action

Levofloxacin, the parent compound of Levofloxacin Tetrafluoro Impurity 2, is a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target depends on the type of bacteria .

Mode of Action

Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes, thereby preventing DNA replication and ultimately leading to bacterial cell death . It is bactericidal and has a broad-spectrum activity against both Gram-positive and Gram-negative organisms .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to rapid cell death . This affects the bacterial growth and proliferation pathways, resulting in the effective treatment of bacterial infections .

Pharmacokinetics

Levofloxacin’s pharmacokinetics are described by a linear two-compartment open model with first-order elimination . The estimated glomerular filtration rate (eGFR) significantly affects levofloxacin clearance . The population estimate for clearance was 1.12 L/h, while the volume of distribution in the central and peripheral compartments were 27.6 L and 28.2 L, respectively .

Result of Action

The inhibition of bacterial DNA replication by Levofloxacin leads to bacterial cell death, effectively treating the infection . It has been shown to be active against a wide range of bacteria, including Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis .

Action Environment

The efficacy of Levofloxacin can be influenced by various environmental factors. For instance, its degradation in aqueous environments can be achieved by adsorption . Moreover, enzymatic oxidation can also affect Levofloxacin’s action .

準備方法

Synthetic Routes and Reaction Conditions: Levofloxacin Tetrafluoro Impurity 2 can be synthesized from Ethyl 2,3,4,5-tetrafluorobenzoyl acetate and Triethyl orthoformate. The reaction typically involves the use of acetic anhydride at elevated temperatures (around 110°C) for a duration of approximately 2 hours .

Industrial Production Methods: The industrial production of Levofloxacin Tetrafluoro Impurity 2 involves a series of well-controlled chemical reactions to ensure high purity and yield. The process includes the use of specific solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the impurity .

化学反応の分析

Types of Reactions: Levofloxacin Tetrafluoro Impurity 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using hydrogen and a suitable catalyst.

Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Sodium methyl mercaptide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce defluorinated compounds .

類似化合物との比較

Levofloxacin Tetrafluoro Impurity 2 can be compared with other impurities of levofloxacin, such as:

Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

Levofloxacin Impurity C: Levofloxacin N-Oxide

Uniqueness: Levofloxacin Tetrafluoro Impurity 2 is unique due to the presence of four fluorine atoms in its structure, which can significantly influence its chemical properties and reactivity compared to other impurities .

特性

CAS番号 |

103995-33-1 |

|---|---|

分子式 |

C14H12F4O4 |

分子量 |

320.24 |

外観 |

White Solid to Pale Yellow Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

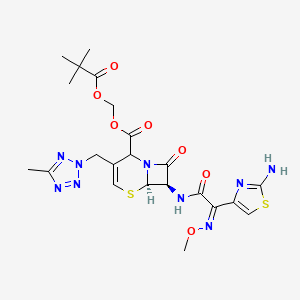

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)